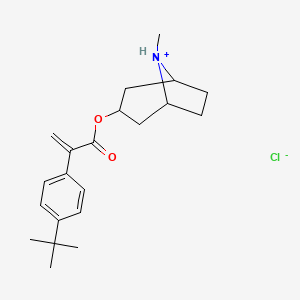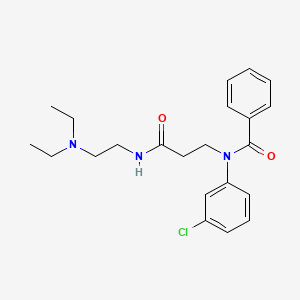
Benzanilide, 3'-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- is a complex organic compound with the molecular formula C22H28ClN3O2. This compound is part of the benzanilide family, which is known for its diverse applications in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- can be achieved through a diversity-oriented synthesis approach. One common method involves the regioselective C(sp2)–H hydroxylation strategy using Ru(II) and Pd(II) catalysts . This method demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields. The reaction conditions typically involve the use of oxidants such as PhI(OAc)2, NaIO4, and H2O2 in a TFA (trifluoroacetic acid)/TFAA (trifluoroacetic anhydride) cosolvent system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like H2O2 and NaIO4.
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: H2O2, NaIO4, PhI(OAc)2
Reduction: LiAlH4, NaBH4
Substitution: NBS (N-bromosuccinimide), NaOH
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted benzanilides .
Scientific Research Applications
Benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- has several scientific research applications:
Chemistry: Used in the synthesis of diverse small molecule libraries for drug discovery.
Biology: Investigated for its potential as a DNA-PK inhibitor and rotamase inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- involves its interaction with specific molecular targets and pathways. For example, as a DNA-PK inhibitor, it interferes with the DNA repair process by inhibiting the DNA-dependent protein kinase (DNA-PK) enzyme . This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Benzanilide: The parent compound without the chloro and diethylamino groups.
3’-Chloro-N-(2-((2-(dimethylamino)ethyl)carbamoyl)ethyl)benzanilide: A similar compound with a dimethylamino group instead of a diethylamino group.
N-(3-Chlorophenyl)-N-(2-(diethylamino)ethyl)benzamide: Another related compound with similar structural features.
Properties
CAS No. |
79565-71-2 |
|---|---|
Molecular Formula |
C22H28ClN3O2 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-[3-[2-(diethylamino)ethylamino]-3-oxopropyl]benzamide |
InChI |
InChI=1S/C22H28ClN3O2/c1-3-25(4-2)16-14-24-21(27)13-15-26(20-12-8-11-19(23)17-20)22(28)18-9-6-5-7-10-18/h5-12,17H,3-4,13-16H2,1-2H3,(H,24,27) |
InChI Key |
ORKIZHZYGTVKQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CCN(C1=CC(=CC=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


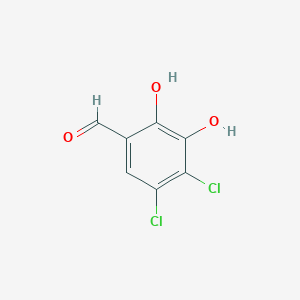
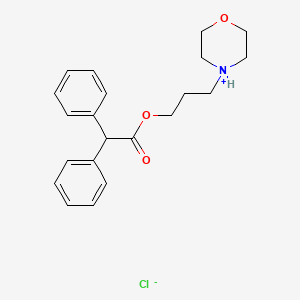
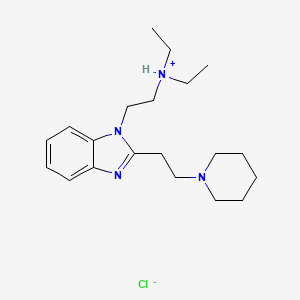
![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)


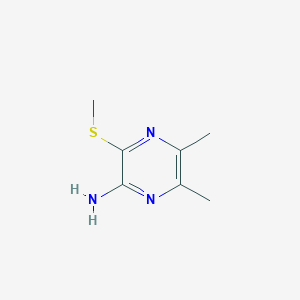
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)

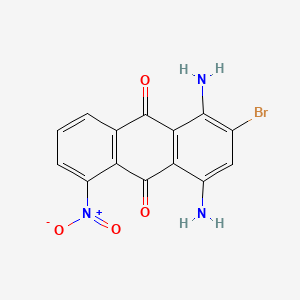
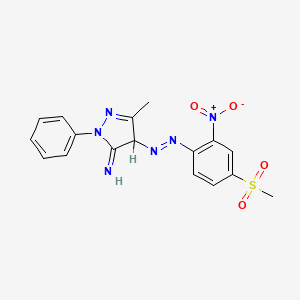
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)

